molecular formula C18H18FNO3 B2725144 {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE CAS No. 1794883-67-2

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE

Cat. No.: B2725144
CAS No.: 1794883-67-2
M. Wt: 315.344
InChI Key: RFOOHJKCLOOISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical applications due to their unique properties, such as pleasant odors and their role as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the esterification of 2-fluorobenzoic acid with 2-((4-ethylbenzyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity esters .

Chemical Reactions Analysis

Types of Reactions

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an ester and a fluorine atom makes it a valuable compound for various applications, particularly in drug development and organic synthesis .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOOHJKCLOOISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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